molecular formula C5H6Cl2N2O2S B2661685 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride CAS No. 2384522-64-7

5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

Cat. No.: B2661685
CAS No.: 2384522-64-7
M. Wt: 229.08
InChI Key: AYSYMRGCYALSJK-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, chloromethyl groups are often introduced into aromatic compounds through a process known as chloromethylation . This process typically involves the use of formaldehyde and hydrogen chloride .

Scientific Research Applications

Azide Ring-opening-ring-closure Reactions

Research conducted by Becher et al. explored azide ring-opening-ring-closure reactions with 5-chloro-1-methylpyrazole-4-carboxaldehydes, leading to the formation of 1-azidomethyl-4-cyanopyrazoles and 4-cyano-5-hydroxy-1-methylpyrazoles. This study demonstrates the compound's role in synthesizing pyrazole derivatives, highlighting its utility in organic synthesis (Becher, Joergensen, Pluta, Krake, & Fält-Hansen, 1992).

Vilsmeier Reaction Applications

Another study by Sanda et al. applied the Vilsmeier reaction to synthesize 5-(chloromethyl)-2-furaldehyde from 5-(hydroxymethyl)-2-furaldehyde, employing conditions that could be analogously useful for modifications of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride, showcasing its versatility in synthetic organic chemistry (Sanda, Rigal, Delmas, & Gaset, 1992).

Heterocyclic Sulfonyl Derivatives Synthesis

Research on heterocyclic sulfonyl derivatives by Cremlyn et al. detailed the reaction of various heterocyclic compounds with chlorosulfonic acid, leading to sulfonyl chlorides. These methodologies could be extended or applied to the synthesis and functionalization of this compound for the preparation of sulfonyl derivatives, emphasizing its importance in the development of pharmaceuticals and agrochemicals (Cremlyn, Swinbourne, & Shode, 1985).

Synthesis and Biological Activity

El-Sayed's work on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate as new precursors showcases another potential application of this compound in synthesizing biologically active heterocycles, indicating its potential in medicinal chemistry (El-Sayed, 2006).

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSYMRGCYALSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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